Cas no 1336485-65-4 ((2S)-1-(6-chloropyridin-3-yl)propan-2-amine)

(2S)-1-(6-Chloropyridin-3-yl)propan-2-amine is a chiral amine derivative featuring a chloropyridinyl substituent, offering utility as a key intermediate in pharmaceutical and agrochemical synthesis. Its stereospecific (S)-configuration ensures precise enantioselectivity in reactions, making it valuable for the development of biologically active compounds. The 6-chloropyridinyl moiety enhances reactivity in cross-coupling and substitution reactions, while the primary amine functionality allows for further derivatization. This compound exhibits high purity and stability under standard conditions, facilitating its use in scalable synthetic routes. Its structural features make it particularly relevant for applications in medicinal chemistry, where selective targeting and controlled molecular interactions are critical.
(2S)-1-(6-chloropyridin-3-yl)propan-2-amine structure
1336485-65-4 structure
商品名:(2S)-1-(6-chloropyridin-3-yl)propan-2-amine
CAS番号:1336485-65-4
MF:C8H11ClN2
メガワット:170.639340639114
CID:5981286
PubChem ID:93991685

(2S)-1-(6-chloropyridin-3-yl)propan-2-amine 化学的及び物理的性質

名前と識別子

    • 3-Pyridineethanamine, 6-chloro-a-methyl-, (aS)-
    • 3-Pyridineethanamine, 6-chloro-α-methyl-, (αS)-
    • (2S)-1-(6-chloropyridin-3-yl)propan-2-amine
    • 1336485-65-4
    • EN300-1986673
    • インチ: 1S/C8H11ClN2/c1-6(10)4-7-2-3-8(9)11-5-7/h2-3,5-6H,4,10H2,1H3/t6-/m0/s1
    • InChIKey: ACPYYDFMHLVISU-LURJTMIESA-N
    • ほほえんだ: C1=NC(Cl)=CC=C1C[C@H](C)N

計算された属性

  • せいみつぶんしりょう: 170.0610761g/mol
  • どういたいしつりょう: 170.0610761g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 11
  • 回転可能化学結合数: 2
  • 複雑さ: 119
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 38.9Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.6

じっけんとくせい

  • 密度みつど: 1.153±0.06 g/cm3(Predicted)
  • ふってん: 273.6±25.0 °C(Predicted)
  • 酸性度係数(pKa): 9.00±0.10(Predicted)

(2S)-1-(6-chloropyridin-3-yl)propan-2-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1986673-5.0g
(2S)-1-(6-chloropyridin-3-yl)propan-2-amine
1336485-65-4
5g
$5854.0 2023-06-02
Enamine
EN300-1986673-1.0g
(2S)-1-(6-chloropyridin-3-yl)propan-2-amine
1336485-65-4
1g
$2019.0 2023-06-02
Enamine
EN300-1986673-0.1g
(2S)-1-(6-chloropyridin-3-yl)propan-2-amine
1336485-65-4
0.1g
$1777.0 2023-09-16
Enamine
EN300-1986673-10g
(2S)-1-(6-chloropyridin-3-yl)propan-2-amine
1336485-65-4
10g
$8680.0 2023-09-16
Enamine
EN300-1986673-0.5g
(2S)-1-(6-chloropyridin-3-yl)propan-2-amine
1336485-65-4
0.5g
$1938.0 2023-09-16
Enamine
EN300-1986673-1g
(2S)-1-(6-chloropyridin-3-yl)propan-2-amine
1336485-65-4
1g
$2019.0 2023-09-16
Enamine
EN300-1986673-5g
(2S)-1-(6-chloropyridin-3-yl)propan-2-amine
1336485-65-4
5g
$5854.0 2023-09-16
Enamine
EN300-1986673-0.05g
(2S)-1-(6-chloropyridin-3-yl)propan-2-amine
1336485-65-4
0.05g
$1696.0 2023-09-16
Enamine
EN300-1986673-2.5g
(2S)-1-(6-chloropyridin-3-yl)propan-2-amine
1336485-65-4
2.5g
$3957.0 2023-09-16
Enamine
EN300-1986673-10.0g
(2S)-1-(6-chloropyridin-3-yl)propan-2-amine
1336485-65-4
10g
$8680.0 2023-06-02

(2S)-1-(6-chloropyridin-3-yl)propan-2-amine 関連文献

(2S)-1-(6-chloropyridin-3-yl)propan-2-amineに関する追加情報

Introduction to (2S)-1-(6-chloropyridin-3-yl)propan-2-amine and Its Significance in Modern Chemical Biology

The compound with the CAS number 1336485-65-4 is a highly intriguing molecule known by its systematic name, (2S)-1-(6-chloropyridin-3-yl)propan-2-amine. This compound has garnered significant attention in the field of chemical biology due to its unique structural properties and potential applications in drug discovery and therapeutic development. The presence of a chiral center at the (2S) configuration, combined with the functionalities of a chloropyridine ring and an amine group, makes this molecule a versatile scaffold for further chemical modifications and biological investigations.

In recent years, there has been a surge in research focused on developing novel therapeutic agents that target complex biological pathways. Among these efforts, small molecules derived from heterocyclic compounds have shown immense promise. The chloropyridine moiety, in particular, is a frequently encountered motif in pharmaceuticals due to its ability to interact with various biological targets. For instance, studies have demonstrated that chloropyridine derivatives can modulate enzyme activity and receptor binding, making them valuable candidates for drug development.

The specific configuration of (2S)-1-(6-chloropyridin-3-yl)propan-2-amine is also noteworthy. Chirality plays a crucial role in the biological activity of many drugs, as enantiomers can exhibit significantly different pharmacological properties. The (S)-configuration of this compound suggests that it may have unique interactions with biological targets compared to its (R)-enantiomer. This has led to increased interest in synthesizing and studying enantiomerically pure forms of such molecules for potential therapeutic applications.

Recent advancements in synthetic chemistry have enabled the efficient preparation of complex molecules like (2S)-1-(6-chloropyridin-3-yl)propan-2-amine. Techniques such as asymmetric catalysis and chiral resolution have made it possible to obtain high-purity enantiomerically enriched compounds, which are essential for rigorous biological testing. These synthetic methodologies have not only facilitated the study of this particular compound but also provided tools for developing other chiral drugs with similar structural motifs.

Beyond its synthetic significance, (2S)-1-(6-chloropyridin-3-yl)propan-2-amine has shown potential in several preclinical studies. Researchers have explored its interactions with various enzymes and receptors, aiming to identify new therapeutic targets. For example, preliminary data suggest that this compound may inhibit certain kinases involved in cancer progression. Additionally, its ability to cross the blood-brain barrier has been investigated, opening up possibilities for treating neurological disorders.

The role of computational chemistry in understanding the behavior of molecules like (2S)-1-(6-chloropyridin-3-yl)propan-2-amine cannot be overstated. Molecular modeling techniques allow researchers to predict how this compound might interact with biological targets at the atomic level. These predictions are invaluable for guiding experimental design and optimizing drug candidates before they enter clinical trials. By leveraging computational methods, scientists can accelerate the drug discovery process and reduce the time and cost associated with traditional trial-and-error approaches.

In conclusion, (2S)-1-(6-chloropyridin-3-yl)propan-2-amine represents a fascinating example of how structural complexity can lead to novel biological activity. Its unique combination of functional groups and chiral configuration makes it a promising candidate for further exploration in chemical biology and drug development. As research continues to uncover new applications for this compound and similar derivatives, it is likely that we will see more innovative therapeutic strategies emerge from studies like these.

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